molecular formula C21H21N3O3S B278705 N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No. B278705
M. Wt: 395.5 g/mol
InChI Key: DFPGSFXCVWEFHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide, also known as CTDP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CTDP belongs to the class of pyrrolidine carboxamide compounds and has been found to exhibit promising results in various pre-clinical studies.

Mechanism Of Action

The exact mechanism of action of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is not fully understood, but it is believed to act by modulating the activity of certain enzymes and receptors in the brain. N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. By inhibiting acetylcholinesterase, N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide can increase the levels of acetylcholine in the brain, which is beneficial for cognitive function. Additionally, N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has been found to modulate the activity of certain receptors, including the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory.
Biochemical and Physiological Effects:
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has been found to have various biochemical and physiological effects in animal models. N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has been found to reduce oxidative stress and inflammation in the brain, which are implicated in the development of neurodegenerative diseases. Additionally, N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has been found to increase the levels of certain neurotrophic factors, which are proteins that support the growth and survival of neurons.

Advantages And Limitations For Lab Experiments

One advantage of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is its ability to cross the blood-brain barrier, which is a protective barrier that prevents many drugs from entering the brain. This property makes N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide a promising candidate for the treatment of neurological disorders. However, one limitation of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are many potential future directions for research on N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide. One area of interest is the development of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide-based therapies for the treatment of neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide and its effects on various biochemical and physiological pathways. Finally, the development of more efficient synthesis methods for N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide could help to facilitate its use in experimental settings.

Synthesis Methods

The synthesis of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide involves a multi-step process that includes the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form 4-methoxyphenylacetyl chloride. This intermediate is then reacted with 3-cyano-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid to form the corresponding acid chloride. The acid chloride is then reacted with pyrrolidine-3-carboxamide to form the final product, N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide.

Scientific Research Applications

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has been found to exhibit neuroprotective properties and has been shown to reduce the production of amyloid-beta, a protein that is implicated in the development of Alzheimer's disease. Additionally, N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has been found to improve motor function in animal models of Parkinson's disease.

properties

Product Name

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Molecular Formula

C21H21N3O3S

Molecular Weight

395.5 g/mol

IUPAC Name

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C21H21N3O3S/c1-27-15-8-6-14(7-9-15)24-12-13(10-19(24)25)20(26)23-21-17(11-22)16-4-2-3-5-18(16)28-21/h6-9,13H,2-5,10,12H2,1H3,(H,23,26)

InChI Key

DFPGSFXCVWEFHM-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=C(C4=C(S3)CCCC4)C#N

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=C(C4=C(S3)CCCC4)C#N

Origin of Product

United States

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